5'-Désoxyuridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5'-Deoxyuridine and its derivatives can be complex, involving multiple steps and various chemical reactions. Shiau et al. (1980) detailed the synthesis of 5-(azidomethyl)-2'-deoxyuridine through two independent methods, starting with 5-(hydroxymethyl)-2'-deoxyuridine and involving tosylation, displacement reactions with lithium azide, and catalytic hydrogenation steps (Shiau et al., 1980). Another approach by Kampf et al. (1976) involved condensation reactions, saponification, and treatment with various reagents to synthesize a series of 5-substituted 2'-deoxyuridines, demonstrating the versatility in synthetic methods for modifying the 5' position of 2'-deoxyuridine (Kampf et al., 1976).

Applications De Recherche Scientifique

Développement d'Aptamères et Études d'Interaction avec les Protéines

La 5’-Désoxyuridine a été utilisée dans la modification d'aptamères, qui sont des molécules d'oligonucléotides ou de peptides qui se lient à une molécule cible spécifique. Par exemple, la 5-furyl-2′-désoxyuridine (5FurU), un dérivé de la 5’-Désoxyuridine, a été incorporée dans des aptamères se liant à la thrombine pour étudier les interactions protéiques .

Recherche sur les Médicaments Anticancéreux

Les dérivés de la 5’-Désoxyuridine, comme la 5-iodo-2′-désoxyuridine (IUdR), ont été explorés pour leur potentiel comme médicaments anticancéreux. L'IUdR est un analogue de la thymidine qui peut être utilisé en combinaison avec la radiothérapie pour le traitement du gliome malin .

Applications Biochimiques

En biochimie, les dérivés de la 5’-Désoxyuridine sont utilisés pour étudier les mécanismes d'inhibition d'enzymes telles que la thymidylate synthase (TS). Le fluorodésoxyuridylate (FdUMP), une molécule formée à partir du 5-fluorouracile et de la 5-fluorodésoxyuridine, agit comme un inhibiteur suicide de la TS, ce qui est crucial pour l'inhibition de la synthèse de l'ADN dans le traitement du cancer .

Techniques de Biologie Moléculaire

La 5’-Désoxyuridine est utilisée en biologie moléculaire comme un outil pour améliorer les propriétés d'hybridation des amorces et des sondes dans la réaction de polymérisation en chaîne (PCR) de détection. Les triphosphates de désoxynucléosides stabilisateurs de duplex modifiés par les bases, y compris les dérivés de la 5’-Désoxyuridine, sont utilisés pour améliorer l'amplification et la détection des séquences riches en A/T .

Recherche Génétique

L'EdU (5-éthynyl-2′-désoxyuridine), un analogue de la thymidine, est incorporé dans l'ADN des cellules en division et est utilisé pour analyser la synthèse de l'ADN en culture cellulaire et détecter les cellules qui ont subi une synthèse de l'ADN. Ceci est particulièrement utile dans les études de génotoxicité et pour détecter les échanges de chromatides sœurs (SCE) au niveau chromosomique .

Recherche Médicale

La 5’-Désoxyuridine et ses analogues jouent un rôle important dans la recherche médicale, en particulier dans la compréhension des mécanismes de résistance aux médicaments et des stratégies d'inversion dans le traitement du cancer. Par exemple, le 5-fluorouracile (5-FU), un analogue de l'uracile, interfère avec le métabolisme des nucléosides et est incorporé dans l'ARN et l'ADN, conduisant à une cytotoxicité et à la mort cellulaire .

Développement Pharmaceutique

Dans le développement pharmaceutique, des molécules d'ARN interférent (ARNsi) modifiées incorporant des résidus de 5-fluoro-2′-désoxyuridine ont été développées pour améliorer la cytotoxicité. Cette stratégie représente une nouvelle approche de développement de médicaments pour le traitement du cancer et d'autres maladies .

Recherche sur le Traitement du Cancer

La recherche sur l'utilisation de la 5’-Désoxyuridine dans le traitement du cancer a conduit au développement de composés comme la 5-éthoxy-2′-désoxyuridine (EOdU), qui augmente sélectivement les niveaux cellulaires de 5-fluoro-dUMP et potentialise la cytotoxicité du fluorouracile dans les cellules de carcinome colorectal humain .

Mécanisme D'action

Target of Action

5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .

Result of Action

The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .

Safety and Hazards

Orientations Futures

The use of 5’-Deoxyuridine and its variants in the field of cancer treatment is an area of active research . For instance, single-stranded DNA (ssDNA) or RNA aptamers could conjugate with highly toxic chemotherapy drugs, toxins, therapeutic RNAs or other molecules as novel aptamer–drug conjugates (ApDCs), which are capable of significantly improving the therapeutic efficacy and reducing the systemic toxicity of drugs .

Propriétés

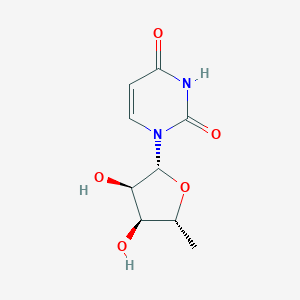

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

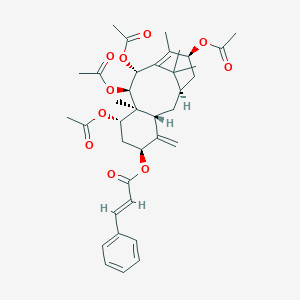

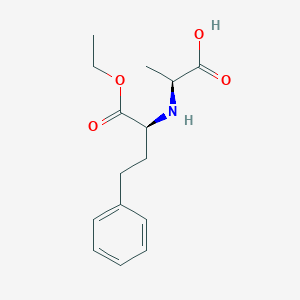

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

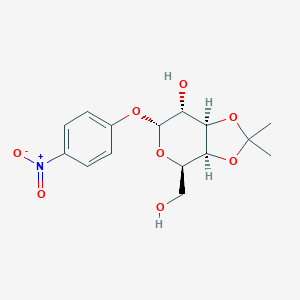

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)